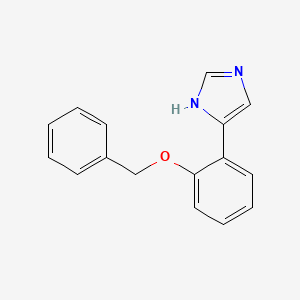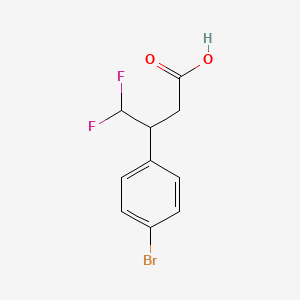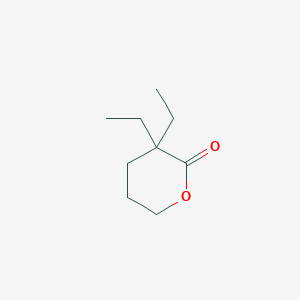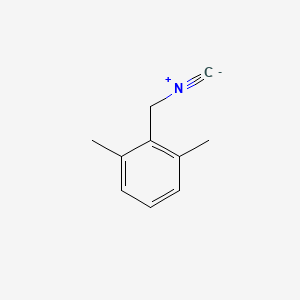
2-(isocyanomethyl)-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isocyanomethyl)-1,3-dimethylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring substituted with two methyl groups. This compound is part of the isocyanide family, known for their unique reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanomethyl)-1,3-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3-dimethylbenzene with silver cyanide. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Solvent: Dichloromethane
Temperature: Room temperature
Catalyst: Silver cyanide
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine. This method is preferred due to its high yield and efficiency .
化学反応の分析
Types of Reactions
2-(Isocyanomethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Ureas and carbamates
科学的研究の応用
2-(Isocyanomethyl)-1,3-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals
作用機序
The mechanism of action of 2-(isocyanomethyl)-1,3-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanide group can add to electrophilic centers, forming new carbon-nitrogen bonds.
Electrophilic Substitution: The isocyanide group can be substituted by nucleophiles, leading to the formation of new compounds
類似化合物との比較
Similar Compounds
- 2,6-Dimethylphenyl isocyanide
- Benzyl isocyanide
- Phenyl isocyanide
Uniqueness
2-(Isocyanomethyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other isocyanides, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-(isocyanomethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-5-4-6-9(2)10(8)7-11-3/h4-6H,7H2,1-2H3 |
InChIキー |
TZVKHZQDUXLODF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



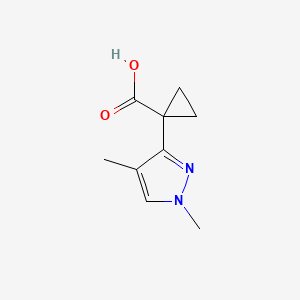
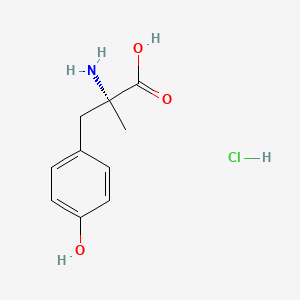
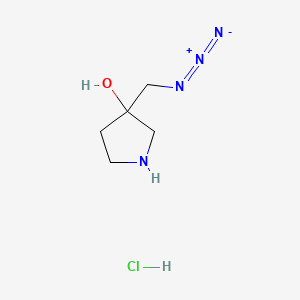

![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)


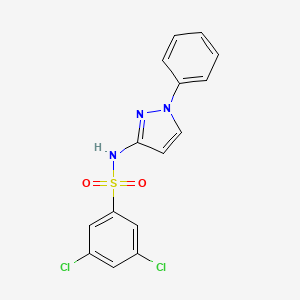
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
